Cas no 2137559-13-6 (Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-)

Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 化学的及び物理的性質
名前と識別子
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- Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-
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- インチ: 1S/C9H8N4O2S/c1-5-7(9-11-6(2)12-16-9)3-10-4-8(5)13(14)15/h3-4H,1-2H3
- InChIKey: HIVCOEPORAKJAP-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C([N+]([O-])=O)C(C)=C1C1SN=C(C)N=1
Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692161-0.5g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 0.5g |
$1289.0 | 2023-03-10 | ||
Enamine | EN300-692161-5.0g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 5.0g |
$3894.0 | 2023-03-10 | ||
Enamine | EN300-692161-2.5g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 2.5g |
$2631.0 | 2023-03-10 | ||
Enamine | EN300-692161-0.1g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 0.1g |
$1183.0 | 2023-03-10 | ||
Enamine | EN300-692161-10.0g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 10.0g |
$5774.0 | 2023-03-10 | ||
Enamine | EN300-692161-0.25g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 0.25g |
$1235.0 | 2023-03-10 | ||
Enamine | EN300-692161-0.05g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 0.05g |
$1129.0 | 2023-03-10 | ||
Enamine | EN300-692161-1.0g |
4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |
2137559-13-6 | 1g |
$0.0 | 2023-06-07 |
Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-に関する追加情報
Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- (CAS No. 2137559-13-6): A Comprehensive Overview
Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-, identified by its CAS number 2137559-13-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic molecules characterized by the presence of nitrogen-containing rings, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- incorporates several key functional groups, including a nitro group and a thiadiazole moiety. These structural features contribute to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules. The nitro group, in particular, is known for its ability to enhance the lipophilicity and binding affinity of small molecules to biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of thiadiazole derivatives. Thiadiazole scaffolds are widely recognized for their antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a methyl group at the 3-position of the thiadiazole ring further modulates its biological activity, leading to enhanced efficacy in certain therapeutic contexts. This modification has been shown to improve the metabolic stability and oral bioavailability of related compounds.
The nitro-substituted pyridine derivative described here represents a promising candidate for further investigation in drug discovery programs. Its unique structural features suggest potential applications in the treatment of various diseases, including infectious disorders and chronic inflammatory conditions. The presence of both the nitro group and the thiadiazole moiety provides multiple interaction points with biological targets, which could be exploited to develop highly specific and potent therapeutic agents.
Recent studies have highlighted the importance of optimizing the substitution patterns on heterocyclic scaffolds to achieve desired pharmacological outcomes. In the case of Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-, the strategic placement of the methyl group at the 4-position of the pyridine ring enhances its solubility and bioavailability. This modification is particularly relevant in the context of developing oral formulations that require efficient absorption and distribution throughout the body.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to construct the complex molecular framework efficiently. These techniques not only improve reaction efficiency but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.
In terms of biological activity, preliminary studies on derivatives similar to Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- have demonstrated promising results in vitro. These studies indicate that such compounds exhibit inhibitory effects on various enzymes and receptors involved in pathogenic processes. For instance, some derivatives have shown potent activity against bacterial enzymes that are essential for bacterial survival and proliferation. This suggests that further investigation into this compound may uncover novel antimicrobial agents with potential clinical applications.
The role of computational chemistry in drug discovery has also been instrumental in understanding the structure-activity relationships (SAR) associated with this compound class. Molecular modeling techniques allow researchers to predict how different substituents affect the binding affinity and specificity of small molecules to biological targets. By leveraging these computational tools, scientists can design optimized analogs with enhanced pharmacological properties.
The development of new therapeutic agents often involves rigorous testing in preclinical models to evaluate safety and efficacy before human trials can commence. In vitro assays are typically performed first to assess cytotoxicity and target interaction profiles. Subsequently, animal models are used to evaluate pharmacokinetic parameters and potential side effects. The insights gained from these studies guide further optimization efforts aimed at improving therapeutic index and patient tolerance.
The versatility of heterocyclic compounds like thiadiazole derivatives makes them attractive for drug development across multiple therapeutic areas. Beyond their antimicrobial applications, these compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems. Additionally, they exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in chronic inflammation.
The regulatory landscape for new drug development requires thorough documentation of chemical synthesis methods as well as comprehensive toxicological assessments before marketing approval can be obtained. Good Manufacturing Practices (GMP) guidelines ensure that synthetic processes are reproducible under controlled conditions while maintaining product quality throughout production cycles.
In conclusion, Pyridine, 4-methyl-3-(3-methyl-1, 2, 4-thiadiazol- 5- yl)-5-nitro-, identified by its CAS number 2137559- 13- 6, represents an intriguing compound with significant potential for pharmaceutical applications. Its unique structural features, including functional groups such as nitro groups and thiadiazole moieties, contribute to its diverse biological activities. Further research into this molecule may uncover novel therapeutic agents with broad clinical utility across various disease indications.
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